molecular formula C19H16N4O3S B2935048 4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-89-4

4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2935048
CAS No.: 396719-89-4
M. Wt: 380.42
InChI Key: KBGBWVPXQCTRMH-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 4-nitrophenyl group and a 4-methylbenzamide moiety. Its structural complexity arises from the thieno[3,4-c]pyrazole ring system, which combines thiophene and pyrazole heterocycles. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, while the 4-methylbenzamide group may influence solubility and binding interactions.

Properties

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-2-4-13(5-3-12)19(24)20-18-16-10-27-11-17(16)21-22(18)14-6-8-15(9-7-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBWVPXQCTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The nitrophenyl group is then introduced via nitration reactions, and the final benzamide moiety is attached through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Key Steps:

  • Cyclocondensation : Reaction of hydrazine derivatives with acetylenic ketones or chalcones to form the pyrazole ring .

  • Functionalization : Nitration or substitution reactions to introduce the 4-nitrophenyl group.

  • Amidation : Coupling of the thienopyrazole intermediate with 4-methylbenzoyl chloride to form the benzamide substituent .

Example Reaction Table:

StepReagents/ConditionsProductYieldSource
Pyrazole formationHydrazine hydrate, acetylenic ketone, Cu(OTf)₂ catalystThieno[3,4-c]pyrazole core82%
Nitrophenyl introductionNitric acid, H₂SO₄ (nitration)4-nitrophenyl-substituted intermediate75%
Benzamide coupling4-Methylbenzoyl chloride, DMF, Cs₂CO₃Final product68%

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to form an amine:
Reaction :
Ar NO2H2/Pd C or NaBH4/EtOHAr NH2\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd C or NaBH}_4/\text{EtOH}}\text{Ar NH}_2

  • Conditions : Pd/C (10 atm H₂, 50°C) or NaBH₄ in ethanol .

  • Application : Generates intermediates for further functionalization (e.g., amide coupling).

Nucleophilic Substitution at Benzamide

The benzamide group participates in hydrolysis or nucleophilic displacement:
Reaction :
Ar CONHRH3O+or NaOHAr COOH+H2NR\text{Ar CONHR}\xrightarrow{\text{H}_3\text{O}^+\text{or NaOH}}\text{Ar COOH}+\text{H}_2\text{NR}

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis .

  • Mechanism : Cleavage of the amide bond via protonation or hydroxide attack at the carbonyl carbon .

Electrophilic Aromatic Substitution

The thienopyrazole ring undergoes halogenation or sulfonation:
Reaction :
ThienopyrazoleCl2/FeCl3Chlorinated derivative\text{Thienopyrazole}\xrightarrow{\text{Cl}_2/\text{FeCl}_3}\text{Chlorinated derivative}

  • Example : Chlorination at the 5-position of the thieno ring under FeCl₃ catalysis.

  • Regioselectivity : Directed by electron-rich regions in the fused heterocycle.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl halide or pseudohalide functionalities:

Suzuki-Miyaura Coupling

Reaction :
Ar X+Ar B OH 2Pd PPh3 4,BaseAr Ar \text{Ar X}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Ar Ar }

  • Substrates : Bromo- or iodo-substituted derivatives of the benzamide or thienopyrazole moieties .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) .

Buchwald-Hartwig Amination

Reaction :
Ar X+AminePd2(dba)3,XantphosAr NR2\text{Ar X}+\text{Amine}\xrightarrow{\text{Pd}_2(\text{dba})_3,\text{Xantphos}}\text{Ar NR}_2

  • Application : Introduces amine groups for solubility or bioactivity optimization .

Oxidation of Thienopyrazole

The sulfur atom in the thieno ring can be oxidized to sulfone:
Reaction :
ThiopheneH2O2,AcOHThiophene sulfone\text{Thiophene}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Thiophene sulfone}

  • Conditions : H₂O₂ in acetic acid (60°C, 12 h).

  • Impact : Alters electronic properties and binding affinity.

Reductive Alkylation

Reaction :
Ketone intermediateNaBH4,EtOHSecondary alcohol\text{Ketone intermediate}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{Secondary alcohol}

  • Example : Reduction of a ketone side chain to improve metabolic stability .

Mechanistic Insights

  • Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution at the para position of the benzamide ring .

  • Thienopyrazole Stability : The fused heterocycle resists ring-opening under acidic/basic conditions but undergoes regioselective substitution.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing palladium intermediates .

Table 2: Solvent Optimization for Coupling Reactions

SolventCatalystTemperatureYield
DMFPd(OAc)₂80°C78%
THFPdCl₂60°C54%
DMSOPd(PPh₃)₄100°C82%

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect cellular processes. The thieno[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituents

The table below compares key structural elements and substituents of the target compound with related analogs:

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,4-c]pyrazole 4-Nitrophenyl, 4-methylbenzamide Amide, nitro, methyl
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) Pyrazole Ethyl, 5-methyl, benzamide Amide, methyl
Compound 123 Purine-ethynyl Cyclopropylamino-purine, 4-methylbenzamide Amide, ethynyl, trifluoromethyl
Compound 13 Oxazole 5-tert-Butyl-oxazolyl, ethynyl Amide, tert-butyl

Key Observations :

  • The 4-nitrophenyl group in the target compound contrasts with the ethyl or ethynyl substituents in analogs, which may alter electronic properties and metabolic stability .

Physicochemical Properties

Limited data is available for the target compound, but comparisons can be inferred from analogs:

Property Target Compound (Inferred) 10b Compound 123 (Inferred)
Molecular Formula Not reported C₁₂H₁₃N₃O Not reported
Calculated C/H/N (%) - 66.96/6.09/19.52 -
Solubility Likely low (nitro group) Moderate (amide group) High (ethynyl linkage)
logP (Predicted) ~3.5 (nitro increases logP) ~2.8 ~2.2 (polar substituents)

Notes:

  • The nitro group in the target compound may reduce aqueous solubility compared to 10b or ethynyl-containing analogs .
  • The absence of trifluoromethyl or tert-butyl groups (as in 123 and 13) suggests differences in steric bulk and binding affinity.

Biological Activity

4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antitumor properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a thieno[3,4-c]pyrazole core substituted with a nitrophenyl group and a benzamide moiety.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

  • Antitumor Activity :
    • A study highlighted the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives, including the target compound. The results indicated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
    • The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
  • Mechanisms of Action :
    • The antitumor activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to affect pathways related to cell cycle regulation and apoptosis .
    • Additionally, the presence of the nitrophenyl group may enhance its interaction with cellular targets, increasing its efficacy .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the thieno[3,4-c]pyrazole scaffold have been explored to optimize biological activity. For example, modifications in the benzamide portion can lead to increased potency against specific cancer types .
    • Comparative studies indicate that certain substitutions can enhance solubility and bioavailability, contributing to improved therapeutic profiles .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in cancer cells ,
Apoptosis InductionActivation of apoptotic pathways
Enzyme InhibitionInhibition of cancer-related enzymes ,
Structure VariabilityEnhanced activity with specific substitutions ,

Case Studies

  • Case Study 1 : In vitro studies demonstrated that this compound exhibited potent activity against HL60 leukemia cells. The mechanism involved ROS-mediated mitochondrial dysfunction leading to apoptosis .
  • Case Study 2 : Another study evaluated the compound's effects on solid tumors in animal models. Results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls. This suggests significant therapeutic potential for further clinical investigation .

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